Enantiomeric Purity and Yield vs. Pivaloate Ester
(R)-3-Chloro-2-hydroxypropyl 4-methoxybenzoate was obtained with >99% ee as determined by chiral SFC after a single-step chemical esterification of (R)-3-chloro-1,2-propanediol, requiring no further purification [1]. In contrast, the closest in-class comparator, (R)-3-chloro-2-hydroxypropyl pivaloate, required enzymatic kinetic resolution (PS-IM lipase) to achieve >99% ee, which came at the cost of only 34% isolated yield [2]. Thus, the 4-methoxybenzoate ester enables equivalent enantiopurity with a 2.3-fold yield advantage over the pivaloate analogue.
Comparator: >99% ee, 34% yield (enzymatic KR)
| Evidence Dimension | Enantiomeric excess (ee) and isolated yield |
|---|---|
| Target Compound Data | >99% ee; 78% isolated yield (11.43 g scale) |
| Comparator Or Baseline | (R)-3-chloro-2-hydroxypropyl pivaloate: >99% ee; 34% isolated yield (enzymatic KR with PS-IM lipase) |
| Quantified Difference | Equivalent ee (>99%); 78% vs. 34% yield (2.3-fold yield advantage) |
| Conditions | Chemical esterification (imidazole, CH₂Cl₂, 0 °C) vs. enzymatic kinetic resolution (PS-IM lipase, batch conditions) |
Why This Matters
Procurement of the (R)-4-methoxybenzoate ester eliminates the yield penalty associated with biocatalytic resolution of alternative esters, ensuring more efficient use of the chiral starting material.
- [1] Marsini, M. A.; Reider, P. J.; Sorensen, E. J. A Concise and Convergent Synthesis of PA-824. J. Org. Chem. 2010, 75 (21), 7479–7482. DOI: 10.1021/jo1015807. View Source
- [2] Solarte, C.; Balcells, M.; Torres, M.; Sala, N.; Canela-Garayoa, R. Preparation of chiral glycerol derivatives using chemoenzymatic approaches. RSC Adv. 2014, 4, 34623–34631. DOI: 10.1039/C4RA04515G. View Source
